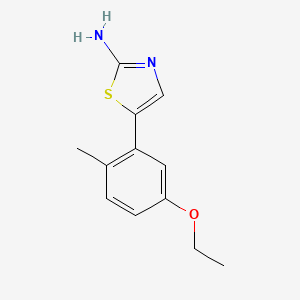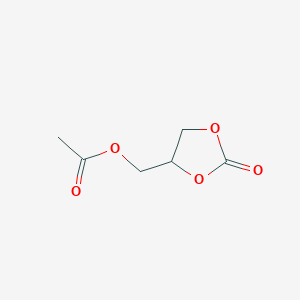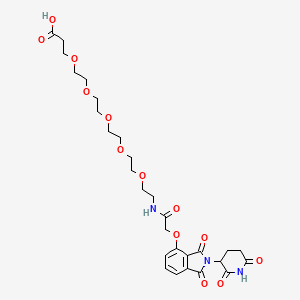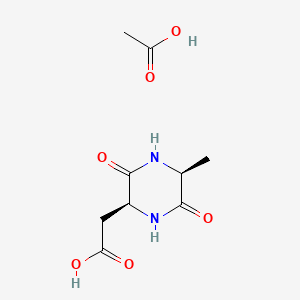
Aspartyl-alanyl-diketopiperazine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartyl-alanyl-diketopiperazine acetate is a diketopiperazine derivative known for its immunomodulatory properties. This compound can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy . It is primarily used for research purposes and has shown potential in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aspartyl-alanyl-diketopiperazine acetate can be synthesized from aspartame through a series of chemical reactions. The synthesis involves the formation of a diketopiperazine ring by cyclization of the aspartame derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Aspartyl-alanyl-diketopiperazine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Aspartyl-alanyl-diketopiperazine acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its role in modulating immune responses and its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
Aspartyl-alanyl-diketopiperazine acetate exerts its effects by modulating the activity of T-lymphocytes. It interacts with specific molecular targets and pathways involved in the immune response, such as the NF-κB pathway . This interaction leads to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-aspartyl-L-phenylalanyl): Another diketopiperazine derivative with similar immunomodulatory properties.
Cyclo(L-alanyl-L-phenylalanyl): Known for its role in modulating immune responses and potential therapeutic applications.
Uniqueness
Aspartyl-alanyl-diketopiperazine acetate is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H14N2O6 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1 |
InChI-Schlüssel |
MYRIWKRFRIFHDD-MMALYQPHSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



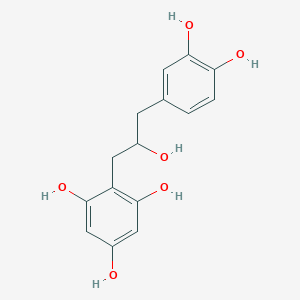
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
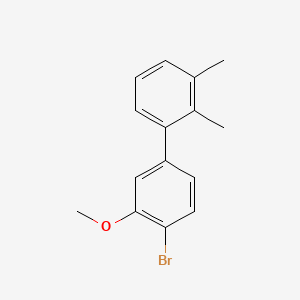
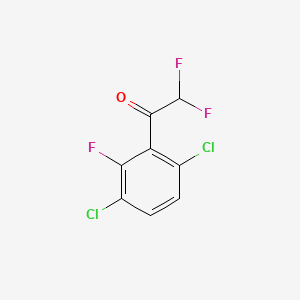
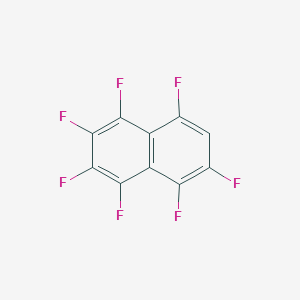
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)



![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
